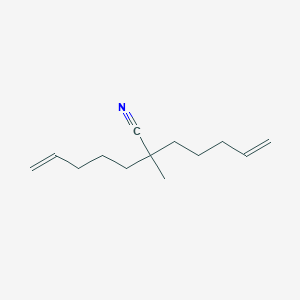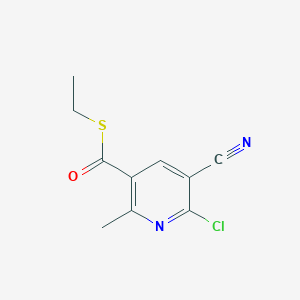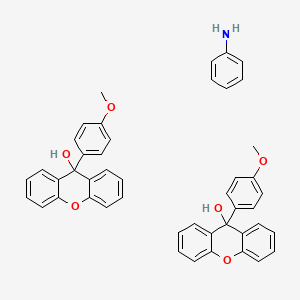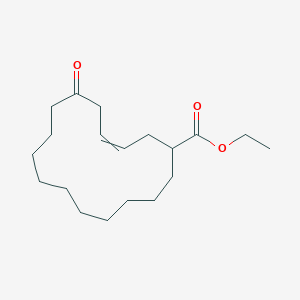silane CAS No. 835632-80-9](/img/structure/B14196595.png)
[(Furan-3-yl)methoxy](triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-3-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a triphenylsilane moiety via a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)methoxysilane typically involves the reaction of furan-3-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a methoxy intermediate, which then reacts with the triphenylchlorosilane to form the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for (Furan-3-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-3-yl)methoxysilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furan derivatives
Wissenschaftliche Forschungsanwendungen
(Furan-3-yl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules due to the presence of the furan ring, which is known for its biological activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (Furan-3-yl)methoxysilane largely depends on the specific application and the chemical environment
Covalent Bond Formation: The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of new compounds.
Non-Covalent Interactions: The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
(Furan-3-yl)methoxysilane can be compared with other similar compounds, such as:
Triphenylsilane: Lacks the furan ring and methoxy linker, making it less versatile in certain applications.
(Furan-2-yl)methoxy(triphenyl)silane: Similar structure but with the furan ring attached at a different position, which can influence its reactivity and applications.
(Thiophen-3-yl)methoxy(triphenyl)silane:
The uniqueness of (Furan-3-yl)methoxysilane lies in its combination of the furan ring, methoxy linker, and triphenylsilane moiety, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
835632-80-9 |
|---|---|
Molekularformel |
C23H20O2Si |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
furan-3-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C23H20O2Si/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-19-20-16-17-24-18-20/h1-18H,19H2 |
InChI-Schlüssel |
KADDUTOBGBGLHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)


![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)



![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
